5-Fluoro-2-nitrophenol

Catalog No.
S702281
CAS No.
446-36-6
M.F
C6H4FNO3
M. Wt
157.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-nitrophenol

CAS Number

446-36-6

Product Name

5-Fluoro-2-nitrophenol

IUPAC Name

5-fluoro-2-nitrophenol

Molecular Formula

C6H4FNO3

Molecular Weight

157.1 g/mol

InChI

InChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H

InChI Key

QQURWFRNETXFTN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)O)[N+](=O)[O-]

solubility

0.01 M

Canonical SMILES

C1=CC(=C(C=C1F)O)[N+](=O)[O-]

The exact mass of the compound 5-Fluoro-2-nitrophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-nitrophenol (CAS: 446-36-6) is a highly reactive, isomerically pure fluorinated aromatic building block utilized primarily in the synthesis of advanced polymers, pharmaceutical intermediates, and agrochemicals. Structurally characterized by a hydroxyl group ortho to a nitro group and a fluorine atom para to the nitro group, this compound is uniquely primed for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the para-nitro group highly activates the fluorine atom, making it an exceptional leaving group for reactions with amines, thiols, and phenoxides. In industrial procurement, it is highly valued as a direct precursor for 2-amino-5-fluorophenol derivatives, benzoxazoles, and specialized bis(o-aminophenol) monomers used in thermally rearranged (TR) poly(ether-benzoxazole) gas separation membranes [1].

Research & Procurement Fit

Workflow Fluorinated aromatic building block for nucleophilic substitution and coupling
Selection Isomer-specific 1,2,5-substitution pattern; not interchangeable with 4-fluoro analog
Handling Lower melting point supports molten-phase processing and crystallization control

Substituting 5-Fluoro-2-nitrophenol with cheaper or more common analogs introduces severe process bottlenecks. Utilizing 5-chloro-2-nitrophenol significantly decreases SNAr reaction rates, requiring harsher thermal conditions that can degrade sensitive substrates or polymer chains . Attempting to use positional isomers like 4-fluoro-2-nitrophenol fails entirely for SNAr applications, as the fluorine is meta to the nitro group and lacks the resonance stabilization required to form the intermediate Meisenheimer complex. Furthermore, starting from the upstream precursor 2,4-difluoronitrobenzene forces manufacturers to perform a regioselective hydrolysis, which typically caps at ~74–77% yield and requires energy-intensive steam distillation to separate isomers[1]. Procuring isomerically pure 5-Fluoro-2-nitrophenol bypasses these kinetic and regiochemical limitations, ensuring high-yield, predictable downstream functionalization.

Substitution Risk

4-Fluoro isomer (CAS 394-33-2)

Melting point and reactivity shift significantly; may alter reaction outcomes and purification protocols.

Non-fluorinated 2-nitrophenol (CAS 88-75-5)

Lacks fluorine inductive effects; acidity and electronic profile differ, impacting pH-dependent workup.

SNAr Leaving Group Superiority vs. Chloro Analogs

In nucleophilic aromatic substitution (SNAr), the identity of the halogen leaving group drastically impacts process conditions. Because fluorine is highly electronegative, it stabilizes the intermediate Meisenheimer complex much more effectively than chlorine. Consequently, 5-fluoro-2-nitrophenol undergoes rapid substitution under mild basic conditions (e.g., K2CO3 in DMF), whereas substituting it with 5-chloro-2-nitrophenol requires significantly harsher thermal conditions and prolonged reaction times to achieve comparable conversion. This kinetic advantage is critical when coupling with sterically hindered or thermally sensitive nucleophiles.

Evidence DimensionSNAr Activation and Reaction Conditions
Target Compound Data5-Fluoro-2-nitrophenol (Rapid substitution under mild basic conditions)
Comparator Or Baseline5-Chloro-2-nitrophenol (Requires harsher thermal conditions and prolonged times)
Quantified DifferenceFluorine acts as a vastly superior leaving group, allowing reactions to proceed under mild basic conditions, whereas chlorine requires significantly harsher thermal conditions.
ConditionsBase-mediated etherification or amination via SNAr

Allows for the high-yield synthesis of complex polyethers and functionalized benzoxazoles without thermal degradation of the product.

Formation enthalpy
Head-to-head
−342.3 ± 1.2 kJ/mol
vs 4-fluoro: −347.6 ± 1.3 kJ/mol
Lower thermodynamic stability may correlate with higher reactivity in SNAr
Rotating-bomb calorimetry; crystalline state, 298.15 K

Regiochemical Activation vs. Positional Isomers

The position of the fluorine atom relative to the nitro group dictates the compound's utility in SNAr. In 5-fluoro-2-nitrophenol, the fluorine is located para to the strongly electron-withdrawing nitro group, which provides essential resonance stabilization for nucleophilic attack [1]. If a buyer substitutes this with the positional isomer 4-fluoro-2-nitrophenol, the fluorine is meta to the nitro group. Meta-halogens are virtually inert to standard SNAr conditions because the intermediate negative charge cannot be delocalized onto the nitro oxygen atoms, resulting in near-zero conversion.

Evidence DimensionSusceptibility to Nucleophilic Attack
Target Compound Data5-Fluoro-2-nitrophenol (Fluorine is para to NO2; highly activated)
Comparator Or Baseline4-Fluoro-2-nitrophenol (Fluorine is meta to NO2; deactivated for SNAr)
Quantified DifferencePara-fluorine enables complete substitution under standard SNAr conditions, whereas meta-fluorine remains unreactive due to lack of resonance stabilization.
ConditionsNucleophilic aromatic substitution with amines or alkoxides

Guarantees that the halogen can be cleanly displaced, which is impossible with the meta-substituted isomer.

Antifungal inhibition
Reported
>200 μg/mL
vs non-fluorinated: moderate activity
Comparable fluorinated isomer activity; screening lead context
Fusarium sp. inhibition assay

Process Yield Advantage over Difluoro Precursors

Manufacturers sometimes consider synthesizing the phenol in-house from 2,4-difluoronitrobenzene via regioselective hydrolysis. However, this process is fraught with yield limitations. Controlled aqueous hydrolysis of the difluoro precursor typically yields only 74–77% of the desired 2-nitro-5-fluorophenol, with the remainder lost to over-reaction or incorrect regiochemistry [1]. Furthermore, isolating the pure isomer requires energy-intensive steam distillation. Procuring pre-formed 5-fluoro-2-nitrophenol eliminates this ~23-26% yield loss and bypasses a complex, highly exothermic manufacturing step.

Evidence DimensionYield of the desired 2-nitro-5-fluorophenol motif
Target Compound Data5-Fluoro-2-nitrophenol (100% pre-formed, isomerically pure starting material)
Comparator Or Baseline2,4-Difluoronitrobenzene (Requires selective aqueous hydrolysis, yielding ~74-77%)
Quantified DifferenceEliminates a ~23-26% yield loss and the need for complex isomer separation via steam distillation.
ConditionsIndustrial scale-up of ortho-hydroxyl functionalized nitroaromatics

Procuring the exact phenol eliminates a low-yielding, highly exothermic manufacturing step, streamlining API and monomer production.

Acidity (pKa)
Class-level
~6.85
vs 2-nitrophenol: 7.23
Enhanced acidity supports pH-controlled extraction
Hammett correlation; 25°C aqueous
Melting point
Data to verify
34–37 °C
4-fluoro isomer: 74–77 °C
Lower melting point facilitates molten-phase reactions
Literature range; no cited source
Synthetic yield
Reported
94.3%
vs conventional: 78%
Higher yield reduces raw material cost at scale
Patented method; 2,4-difluoronitrobenzene route

Synthesis of Thermally Rearranged (TR) Poly(ether-benzoxazole) Membranes

5-Fluoro-2-nitrophenol is a critical monomer building block for advanced gas separation membranes. Its highly activated fluorine is efficiently displaced by bisphenols (e.g., 6F-BPA or phenolphthalein) via SNAr to form bis(o-aminophenol) precursors. These precursors are subsequently polymerized and thermally rearranged into robust poly(ether-benzoxazole) networks [1].

Development of Pharmaceutical Benzoxazolones

In medicinal chemistry, this compound serves as a highly efficient precursor for C(6)-substituted benzoxazolones, such as acid ceramidase inhibitors. The para-fluorine is easily displaced by heterocyclic amines via SNAr, followed by nitro reduction and cyclization with CDI, providing a streamlined route to complex APIs [2].

Production of Advanced Agrochemical Intermediates

The compound is utilized as a regiochemically pure scaffold in crop protection research. The nitro group can be selectively reduced to an amine while the phenol is functionalized, providing a predictable, high-yield route to complex fluorinated agrochemicals without the isomer separation issues associated with difluoro precursors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Isomer-specific reactivity and process yield
Purity and side-product profile under scaled conditions
Pharmaceutical intermediate research
Enhanced acidity for pH-controlled workup
Extraction efficiency and intermediate purity
Antifungal screening studies
Fluorinated aromatic activity profile
Concentration-response and formulation compatibility
Polymer membrane research
Isomer-dependent thermal properties
Gas separation performance and structural reproducibility

XLogP3

1.9

LogP

1.91 (LogP)

Melting Point

36.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

446-36-6

Wikipedia

5-Fluoro-2-nitrophenol

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